
2-(Ethylsulfanyl)-1,1-dimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-1,1-dimethoxyethane, also known as ethylsulfanyl dimethoxyethane (ESDME), is an organic compound with a molecular formula of C5H12OS2. It is a colorless liquid at room temperature and is used in various scientific applications. ESDME is a versatile compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
ESDME is widely used in scientific research, as it is a versatile compound with a wide range of applications. It is used in synthetic chemistry, biochemistry and pharmaceuticals, as well as in the production of drugs and other chemicals. In synthetic chemistry, ESDME is used as a solvent and as a reagent for the synthesis of various compounds. In biochemistry, it is used in the production of enzymes and other proteins, as well as in the study of their structure and function. In pharmaceuticals, it is used in the production of drugs and other chemicals.
Mécanisme D'action
The mechanism of action of ESDME is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, as well as in the production of enzymes and other proteins. It is also believed that the compound has a role in the regulation of metabolic pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESDME are not fully understood. However, it is believed that the compound may have a role in the regulation of metabolic pathways in cells. It has also been suggested that the compound may have an effect on the activity of enzymes and other proteins, as well as on the production of drugs and other chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ESDME in lab experiments is its low toxicity. The compound is non-toxic and has a low volatility, making it safe to use in a laboratory setting. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for ESDME research. These include further research into the compound's mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into the compound's potential applications in synthetic chemistry, biochemistry, and pharmaceuticals. Finally, further research could be conducted into the compound's potential toxicity and its potential uses as a solvent and reagent.
Méthodes De Synthèse
ESDME can be synthesized from 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride and dimethoxyethane using a two-step process. In the first step, 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride is reacted with dimethoxyethane in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide. This reaction produces 2-(Ethylsulfanyl)-1,1-dimethoxyethanel dimethoxyethane and sodium chloride as a by-product. In the second step, the sodium chloride is removed by distillation.
Propriétés
IUPAC Name |
2-ethylsulfanyl-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAMUCJJKKTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-1,1-dimethoxyethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)
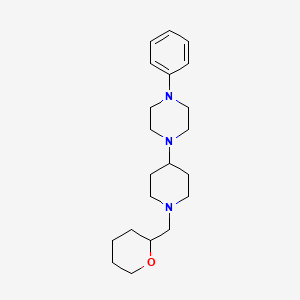
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)
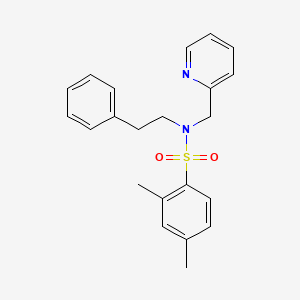
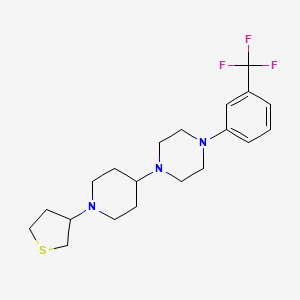
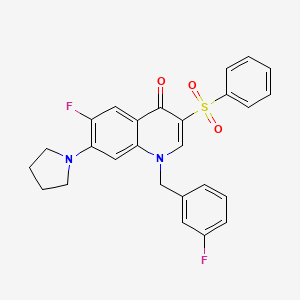
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)
![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)
![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)
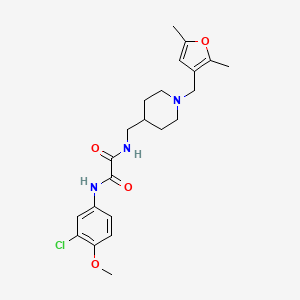
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)